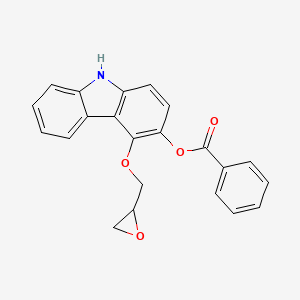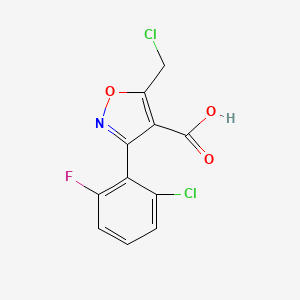
trans-Clomiphene Hydrochloride
Vue d'ensemble
Description
Trans-Clomiphene Hydrochloride, also known as Enclomiphene, is a synthetic estrogen agonist-antagonist and a stereoisomer of Clomiphene . It is an oral agent used to treat infertility in women desiring pregnancy . It has a CAS number of 15690-57-0, a molecular formula of C26H28ClNO, and a molecular weight of 405.96 .
Synthesis Analysis
An improved process for the preparation of the active pharmaceutical ingredient Clomiphene, particularly trans-Clomiphene, involves using acetic acid or trifluoroacetic acid . Another method involves a one-pot synthesis of clomiphene (a mixture of the isomers cis-clomiphene and trans-clomiphene) utilizing a single solvent .Molecular Structure Analysis
The molecular structure of Clomiphene is very similar to tamoxifen, a clinically important selective estrogen receptor modulator . The HPLC method developed in a study showed the separation of two isomers, cis (Z) and trans (E) clomiphene citrate, with the trans isomer being the major product (50–60%) compared to the cis isomer, which was about 30–50% .Physical And Chemical Properties Analysis
Trans-Clomiphene Hydrochloride has a molecular formula of C26H28ClNO and a molecular weight of 405.96 . It has a melting point of 149.0-150.5° .Applications De Recherche Scientifique
Hypogonadism Treatment
Trans-Clomiphene Hydrochloride is used in the treatment of secondary hypogonadism in men. It acts as a selective estrogen receptor modulator, increasing the production of gonadotropins by inhibiting negative feedback on the hypothalamus, which in turn stimulates testosterone production .
Fertility Enhancement in Men
The compound has been utilized off-label for hypogonadal men seeking to maintain fertility. It is preferred over testosterone replacement therapy when fertility is a concern, as it does not impair spermatogenesis .
Ovulation Induction in Women
Trans-Clomiphene Hydrochloride is primarily used to trigger ovulation in women with anovulatory cycles, such as those caused by polycystic ovary syndrome (PCOS). It stimulates the release of gonadotropins, leading to ovulation .
Metabolic Disorder Management
Studies have explored the effects of Clomiphene Citrate on metabolic pathways in PCOS, suggesting its role in improving ovulation disorders by regulating serum hormone levels and follicular fluid metabolites .
Cancer Treatment Adjunct
Research indicates that trans-Clomiphene Hydrochloride may be used in conjunction with other treatments for various cancers, including breast, ovarian, and endometrial cancer, by affecting estrogen receptors and modulating the growth of hormone-dependent tumors .
Athletic Performance Regulation
While not a direct application, it’s worth noting that trans-Clomiphene Hydrochloride has been identified in the context of sports, particularly regarding its misuse by athletes to increase testosterone production without revealing traits of testosterone/epitestosterone quotient during doping tests .
Mécanisme D'action
Target of Action
Trans-Clomiphene Hydrochloride, also known as Enclomiphene, primarily targets estrogen receptors in various tissues . It acts as a selective estrogen receptor modulator (SERM), meaning it can have both agonistic and antagonistic effects depending on the tissue . The primary targets include estrogen-receptor-containing tissues such as the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix .
Mode of Action
Trans-Clomiphene Hydrochloride interacts with its targets by binding to estrogen receptors at the level of the hypothalamus . It occupies these receptors for longer durations than estrogen, effectively depleting hypothalamic estrogen receptors and inhibiting normal estrogenic negative feedback . This interference with receptor recycling leads to an increase in the release of pituitary gonadotropins .
Biochemical Pathways
The increased release of pituitary gonadotropins, specifically follicle-stimulating hormone (FSH) and luteinizing hormone (LH), initiates steroidogenesis and folliculogenesis . This results in the growth of the ovarian follicle and an increase in the circulating level of estradiol . The process culminates in a preovulatory gonadotropin surge and subsequent follicular rupture .
Pharmacokinetics
Trans-Clomiphene Hydrochloride is readily absorbed and primarily metabolized in the liver . It undergoes enterohepatic recirculation and is primarily excreted in feces (42%) and urine (8%) . Some excretion may occur for up to 6 weeks after therapy is discontinued . The half-life of elimination is approximately 5 days .
Result of Action
The result of Trans-Clomiphene Hydrochloride’s action is the induction of ovulation . By stimulating the release of gonadotropins, it leads to the development and maturation of the ovarian follicle, ovulation, and subsequent development and function of the corpus luteum . This can result in pregnancy . It’s worth noting that Trans-Clomiphene Hydrochloride can lead to multiple ovulation, hence increasing the risk of conceiving twins .
Action Environment
The action, efficacy, and stability of Trans-Clomiphene Hydrochloride can be influenced by various environmental factors. For instance, the metabolism of Trans-Clomiphene Hydrochloride can be increased or decreased when combined with certain other substances . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBZGZWPJGOGJF-BTKVJIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747361 | |
| Record name | 2-{4-[(E)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14158-65-7 | |
| Record name | 2-{4-[(E)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)

![3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584188.png)

![3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester](/img/structure/B584192.png)

![4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B584195.png)

